molecular formula C9H12N2O3 B12830110 Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate

Cat. No.: B12830110
M. Wt: 196.20 g/mol
InChI Key: RJJYPIAYMYDMBL-UHFFFAOYSA-N
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Description

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate is a heterocyclic compound with a unique structure that combines elements of imidazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate typically involves a multi-step process. One common method includes the reaction of morpholin-3-ylideneamine hydrochloride with ethyl-bromopyruvate in the presence of anhydrous potassium carbonate. The reaction mixture is stirred at room temperature and then refluxed, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using agents like diisobutylaluminium hydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Diisobutylaluminium hydride in tetrahydrofuran at low temperatures.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carbaldehyde
  • 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-8-carboxylic acid

Uniqueness

Ethyl 5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine-2-carboxylate is unique due to its ester functional group, which can be hydrolyzed to form carboxylic acids or further modified to introduce various substituents. This versatility makes it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

ethyl 6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-2-carboxylate

InChI

InChI=1S/C9H12N2O3/c1-2-14-9(12)7-5-11-3-4-13-6-8(11)10-7/h5H,2-4,6H2,1H3

InChI Key

RJJYPIAYMYDMBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2CCOCC2=N1

Origin of Product

United States

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